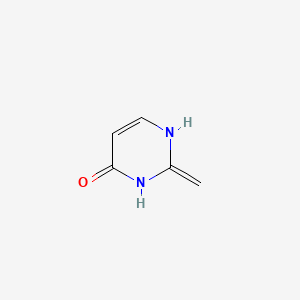
4(1H)-Pyrimidinone,2,3-dihydro-2-methylene-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- is a heterocyclic organic compound that belongs to the pyrimidinone family. This compound is characterized by a pyrimidine ring with a methylene group at the 2-position and a dihydro structure at the 2,3-positions. Pyrimidinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using catalysts such as Lewis acids or silica-supported solid acids .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Biginelli reaction, utilizing continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydro structure to a fully aromatic pyrimidinone.
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.
Substitution: The methylene group at the 2-position can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols are commonly used under basic conditions.
Major Products:
Oxidation: Fully aromatic pyrimidinones.
Reduction: Saturated pyrimidinone derivatives.
Substitution: Functionalized pyrimidinones with various substituents at the 2-position
Applications De Recherche Scientifique
4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Imidazoles: Another class of heterocyclic compounds with similar biological activities.
Pyridazines: Compounds with a similar ring structure but different nitrogen atom positions.
Pyridazinones: Similar to pyrimidinones but with different substitution patterns
Uniqueness: 4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- is unique due to its specific substitution pattern and the presence of a methylene group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
173258-44-1 |
|---|---|
Formule moléculaire |
C5H6N2O |
Poids moléculaire |
110.116 |
Nom IUPAC |
2-methylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3,6H,1H2,(H,7,8) |
Clé InChI |
QQMLVBHPZKYZLA-UHFFFAOYSA-N |
SMILES |
C=C1NC=CC(=O)N1 |
Synonymes |
4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















